Imidazo[4,5,1-jk][1,3,4]benzotriazepine
Description
Properties
CAS No. |
435311-15-2 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-4-11-12-6-13-5-10-8(3-1)9(7)13/h1-6H |
InChI Key |
KIGATMFIFBWPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
One-Pot Annulation Process for Imidazo-Benzodiazepines (Related to Imidazo-Benzotriazepines)
Although direct literature on Imidazo[4,5,1-jk]benzotriazepine is limited, closely related imidazo-benzodiazepines provide a valuable synthetic framework. An improved one-pot annulation method has been reported for constructing imidazo[1,5-a]benzodiazepines, which can be adapted for benzotriazepine analogs due to structural similarities.
Reaction Scheme and Conditions:
- Starting substrates: Amidobenzodiazepines (designated as 1a–k ).
- Key reagents: Ethyl isocyanoacetate and diethylchlorophosphate.
- Base: Potassium tert-butoxide (1.1 equivalents relative to amide).
- Solvent: DMF or THF.
- Temperature: Low temperature addition of reagents at −35 °C, acceptable down to −78 °C.
- Process: Formation of iminophosphates in situ without isolation, followed by reaction with ethyl isocyanoacetate and further base addition.
Yields and Substrate Scope:
| Substrate Type | Yield Range (%) | Notes |
|---|---|---|
| 5-Phenyl-benzodiazepines (1a–f) | 70–89 | Substituents F, Cl, Br do not affect yields |
| N-methyl-6-oxo-benzodiazepines (1g–h) | 70–89 | Similar yield efficiency |
| α-Substituted amidobenzodiazepines | 70–81 | Slightly hindered substrates still give good yield |
- No isolation of unstable intermediates required.
- No chromatography needed for most cases.
- Potassium tert-butoxide is safer and easier to handle than NaH, LHMDS, or LDA.
- Process is scalable and practical for gram quantities.
This method highlights the importance of controlling reagent equivalents and temperature to maximize yield and purity, principles translatable to the synthesis of imidazo-benzotriazepines.
Thermal Decarboxylation and Isomerization in Imidazo-Benzodiazepine Synthesis
A key step in synthesizing imidazo-fused benzodiazepines (and by extension benzotriazepines) is the thermal decarboxylation of carboxylic acid derivatives to form the fused heterocyclic core.
Process Description:
- Starting material: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid.
- Decarboxylation performed in high boiling solvents (e.g., mineral oil) at ~230 °C for 5 minutes.
- Results in a mixture of the desired product (e.g., Midazolam) and an inactive isomer (Isomidazolam) in an 80:20 ratio.
- Separation requires chromatography or further isomerization.
Industrial Improvements:
- Post-decarboxylation treatment with KOH in ethanol followed by acidification shifts the isomer ratio to 95:5, improving purity.
- Crystallization from ethyl acetate and ethanol removes residual isomer impurities.
- Continuous flow reactors and alternative solvents (e.g., n-butanol) have been explored to improve yield (47–77%) and reduce impurities, though high temperature and pressure conditions (280 °C, 100 bar) can increase isomer formation.
Alternative Intermediate Strategy:
- Use of 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid derivatives as intermediates allows decarboxylation to proceed with minimal isomer impurity formation.
- Acid or base treatment post-decarboxylation facilitates cyclization to the target imidazo-fused benzodiazepine or benzotriazepine salts.
- This approach improves the overall selectivity and yield of the desired compound.
Data Tables Summarizing Key Synthetic Parameters and Outcomes
| Parameter | Details / Conditions | Outcome / Yield (%) | Notes |
|---|---|---|---|
| Base for iminophosphate formation | Potassium tert-butoxide (1.1 equiv) | 70–89 | Safer than NaH, LDA; critical for yield |
| Temperature for base addition | −35 °C to −78 °C | Optimal yields at −35 °C | Lower temps acceptable |
| Solvents | DMF, THF | Compatible | Solvent choice affects reaction efficiency |
| Thermal decarboxylation temp | 230 °C (mineral oil), 280 °C (n-butanol) | 47–77 (continuous reactor) | Higher temp increases isomer impurity |
| Isomer ratio post decarboxylation | 80:20 (Midazolam:Isomidazolam) | Improved to 95:5 after treatment | Requires basic and acid treatment |
| Purification | Crystallization, flash chromatography | High purity achieved | Chromatography avoided in one-pot method |
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5,1-jk][1,3,4]benzotriazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered electronic properties.
Scientific Research Applications
Imidazo[4,5,1-jk][1,3,4]benzotriazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of imidazo[4,5,1-jk][1,3,4]benzotriazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Imidazo-Benzodiazepines (TIBO Derivatives)
Core Structure : Imidazo[4,5,1-jk][1,4]benzodiazepines (e.g., TIBO derivatives) feature a seven-membered diazepine ring (two nitrogen atoms) fused to imidazole and benzene rings.
Key Examples :
Pharmacological Activity :
Structural Advantages :
Limitations :
- Limited efficacy against HIV-2 and drug-resistant strains .
Imidazo-Benzazepines (Zilpaterol Analogs)
Core Structure : Imidazo[4,5,1-jk][1]benzazepines (e.g., zilpaterol) contain a seven-membered benzazepine ring (one nitrogen atom) fused to imidazole and benzene.
Key Example :
- Zilpaterol hydrochloride: (±)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one .
Pharmacological Activity :
Structural Advantages :
- Hydroxy and isopropylamino groups enhance receptor binding and bioavailability .
Limitations :
Other Imidazo-Fused Tricyclic Compounds
Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine
Imidazo[1,5-a][1,4]benzodiazepines
- Examples : 8-Chloro-3a,4-dihydro-1-methyl-6-phenyl derivatives (CAS 59467-85-5) .
- Activity : Anticonvulsant and anxiolytic properties in preclinical models .
Comparative Analysis
Structural and Functional Differences
Pharmacological Implications
- TIBO vs. Zilpaterol : Despite structural similarities, divergent biological activities highlight the critical role of substituents and core ring nitrogen count in target selection.
Biological Activity
Imidazo[4,5,1-jk][1,3,4]benzotriazepine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including receptors and enzymes associated with diseases such as cancer and viral infections. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a fused imidazole-benzodiazepine structure. The unique arrangement of nitrogen atoms within the ring system contributes to its biological activity. The compound can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.
Antiviral Activity
One of the most significant findings related to this compound is its antiviral properties. Research indicates that derivatives of this compound can inhibit the replication of HIV-1. For instance, Tetrahydro-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one derivatives have shown potent activity against HIV-1 by interacting with the reverse transcriptase enzyme. A notable derivative, R86183, inhibited HIV-1 replication at concentrations as low as 0.3 to 30 nM while exhibiting minimal cytotoxicity .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effect on different cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | Colon Carcinoma (HCT-116) | 0.4 |
| Compound 14 | Pancreatic Adenocarcinoma (Capan-1) | 0.7 |
| Compound 16 | Acute Lymphoblastic Leukemia (DND-41) | 11.9 |
These compounds exhibited selective antiproliferative activity against various human cancer cell lines .
The mechanism by which this compound exerts its biological effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. The compounds may act as inhibitors of specific enzymes or receptors that play crucial roles in tumor growth and viral replication.
Study on Anticancer Activity
A study conducted by Sumitra Nain et al. evaluated the antiproliferative activity of several imidazo benzodiazepine derivatives against a range of human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory effects on cell growth at sub-micromolar concentrations .
Study on Antiviral Activity
Another investigation focused on the antiviral efficacy of TIBO derivatives against HIV-1. The study revealed that R86183 not only inhibited viral replication but also demonstrated synergistic effects when combined with other antiretroviral drugs . This finding underscores the potential for developing combination therapies utilizing this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
